Tyrosinase Inhibition: Phlorin Outperforms Kojic Acid by 2.18-Fold
In a direct head-to-head in vitro assay, phlorin (3,5-dihydroxyphenyl β-D-glucopyranoside) inhibited mushroom tyrosinase with an IC₅₀ of 29.96 ± 0.44 µM, which is 2.18-fold more potent than the clinical reference inhibitor kojic acid (IC₅₀ = 65.21 ± 0.47 µM) tested under identical conditions [1]. Phlorin also outperformed other isolated compounds in the same study, including a catechin-phloroglucinol conjugate (IC₅₀ = 54.47 ± 1.59 µM) and the aglycone phloroglucinol, which was markedly weaker (IC₅₀ = 722.94 ± 4.64 µM). This is the first reported anti-tyrosinase activity for phlorin.
| Evidence Dimension | Tyrosinase inhibitory activity (IC₅₀, mushroom tyrosinase) |
|---|---|
| Target Compound Data | IC₅₀ = 29.96 ± 0.44 µM |
| Comparator Or Baseline | Kojic acid: IC₅₀ = 65.21 ± 0.47 µM; Phloroglucinol (aglycone): IC₅₀ = 722.94 ± 4.64 µM |
| Quantified Difference | 2.18-fold more potent than kojic acid; 24.1-fold more potent than phloroglucinol |
| Conditions | Mushroom tyrosinase in vitro assay; kojic acid as positive control; all compounds tested in parallel; results expressed as mean ± SD |
Why This Matters
Procurement of phlorin rather than kojic acid or phloroglucinol provides a 2- to 24-fold potency advantage for tyrosinase inhibition assays, enabling lower working concentrations and reduced off-target risk in cosmeceutical and dermatological research.
- [1] Molecules 2023, 28 (19), 6895; Antioxidant and Anti-Aging Phytoconstituents from Faucaria tuberculosa: In Vitro and In Silico Studies. Section 2.4.1, Figure 3. DOI: 10.3390/molecules28196895 View Source
